molecular formula C9H8F2O3 B3040482 Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate CAS No. 208259-37-4

Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate

Cat. No. B3040482
M. Wt: 202.15 g/mol
InChI Key: UZOWGTYLHKCRKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08546613B2

Procedure details

25.0 g of 3,5-difluorophenylhydroxyacetic acid (D2) are dissolved in 325 ml of methanol. 3.9 g of boric acid are subsequently added, and the reaction mixture is stirred at room temperature for 18 hours. The resultant solution is then evaporated to dryness. The residue is extracted using 100 ml of ethyl acetate and 100 ml of water. The aqueous phase is subsequently extracted twice with 50 ml of ethyl acetate each time. The combined organic phases are dried over sodium sulfate and filtered. The filtrate is evaporated to dryness in vacuo, giving 25.5 g of the title compound as crude product. Recrystallisation from 17 ml of ethyl acetate and 170 ml of cyclohexane give 23.5 g of the pure compound C2 having a melting point of 61.8° C. (MS 201.9 (M+)).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:13])[C:10]([OH:12])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1.B(O)(O)O.[CH3:18]O>>[F:1][C:2]1[CH:3]=[C:4]([CH:9]([OH:13])[C:10]([O:12][CH3:18])=[O:11])[CH:5]=[C:6]([F:8])[CH:7]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)C(C(=O)O)O
Name
Quantity
325 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3.9 g
Type
reactant
Smiles
B(O)(O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resultant solution is then evaporated to dryness
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase is subsequently extracted twice with 50 ml of ethyl acetate each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC=1C=C(C=C(C1)F)C(C(=O)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 25.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.